H-Gly-Gly-His-OH-H2O
Description
Historical Evolution of Tripeptide-Based Catalytic Systems
The study of tripeptides as metal-coordinating agents began in the 1970s with the isolation of naturally occurring copper-binding peptides like glycyl-L-histidyl-L-lysine (GHK-Cu) from human plasma. Researchers observed that these small peptides could modulate cellular processes, such as wound healing and gene expression, through their ability to chelate copper ions. This discovery spurred interest in synthetic analogs, including H-Gly-Gly-His-OH·H₂O, which shares structural similarities with GHK-Cu but lacks the lysine residue.
Early work by Morris, Martin, and Gergely revealed that glycyl-containing tripeptides form stable complexes with copper(II) ions through a combination of amino, imidazole, and deprotonated peptide nitrogen atoms. For instance, H-Gly-Gly-His-OH·H₂O was shown to adopt a square-planar geometry when binding Cu(II), with coordination involving the N-terminal amine, two deprotonated amide nitrogens, and the N(3)-imidazole nitrogen of histidine. This configuration contrasts with shorter peptides like glycyl-L-histidine, which cannot stabilize tetrameric or polymeric complexes due to steric limitations.
Table 1: Stability Constants (log K) of Copper(II) Complexes with Histidine-Containing Peptides
| Peptide | log K (Cu²⁺) | Reference |
|---|---|---|
| Glycyl-L-histidine | 10.2 | |
| Glycyl-glycyl-L-histidine | 12.8 | |
| L-histidylglycine | 9.7 |
The higher stability constant of H-Gly-Gly-His-OH·H₂O (12.8) compared to dipeptides underscores the importance of peptide chain length in metal ion affinity.
Positional Significance of Histidine in Oligopeptide Functionality
The terminal positioning of histidine in H-Gly-Gly-His-OH·H₂O is critical for its metal-binding behavior. Histidine’s imidazole side chain provides a lone pair of electrons on the N(3) nitrogen, which participates in coordination alongside backbone nitrogens. Spectroscopic studies using visible absorption and circular dichroism (CD) revealed that the tripeptide’s Cu(II) complex exhibits a λₘₐₓ of 606 nm, indicative of a distorted square-planar geometry. This contrasts with peptides like histidylglycylglycine, where the central histidine cannot facilitate the same degree of nitrogen coordination, resulting in lower stability constants.
Table 2: Key Spectral Properties of H-Gly-Gly-His-OH·H₂O Copper Complexes
| Property | Value | Conditions |
|---|---|---|
| λₘₐₓ (UV-Vis) | 606 nm | pH 7.4, aqueous |
| Molar Absorptivity (ε) | 55 dm³ mol⁻¹ cm⁻¹ | [CuLH₋₁]⁻ species |
| CD Ellipticity (Δε) | +0.35 dm³ mol⁻¹ cm⁻¹ | 494 nm, pH 8.5 |
The axial coordination of the imidazole nitrogen in H-Gly-Gly-His-OH·H₂O allows for additional stabilization through Jahn-Teller distortions, a feature absent in peptides with non-terminal histidine residues. This structural adaptability has enabled applications in electrochemical sensors, where the tripeptide serves as a recognition element for copper(II) ions in environmental and biological samples.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H17N5O5 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrate |
InChI |
InChI=1S/C10H15N5O4.H2O/c11-2-8(16)13-4-9(17)15-7(10(18)19)1-6-3-12-5-14-6;/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,16)(H,15,17)(H,18,19);1H2/t7-;/m0./s1 |
InChI Key |
OQFXXSYIZBCDIO-FJXQXJEOSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN.O |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CN.O |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the predominant method for synthesizing peptides like H-Gly-Gly-His-OH-H₂O. It involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process generally proceeds from the carboxyl (C-) terminus to the amino (N-) terminus.
- Resin Attachment: The first amino acid is covalently attached to a solid resin, typically via an acid-labile linker.
- Protecting Groups: The amino acid residues are protected to prevent side reactions. The N-terminal protection commonly uses Fmoc (9-fluorenylmethyloxycarbonyl) groups, which are base-labile and removed by piperidine treatment.
- Coupling Reagents: Amino acids are coupled using activating agents such as diisopropylcarbodiimide (DIC) combined with additives like Oxyma Pure or HOBt to improve coupling efficiency.
- Side-Chain Protection: Histidine’s imidazole side chain is often protected with groups like Mtt (4-methyltrityl) to prevent side reactions during synthesis.
- Cleavage and Deprotection: After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using strong acids, typically trifluoroacetic acid (TFA) mixtures containing scavengers like triisopropylsilane (TIS) and ethanedithiol (EDT).
Example Protocol for H-Gly-Gly-His-OH-H₂O:
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1 | Attachment of first amino acid (Histidine) to resin | Acid-labile resin, Fmoc-His(Mtt)-OH |
| 2 | Fmoc deprotection | 20% Piperidine in DMF |
| 3 | Coupling of Glycine residues sequentially | Fmoc-Gly-OH activated by DIC/Oxyma Pure or HOBt |
| 4 | Side-chain deprotection and cleavage from resin | TFA (95%), TIS (2.5%), EDT (2.5%), 2 hours at room temperature |
| 5 | Peptide precipitation | Addition of methyl tert-butyl ether (MTBE) or diethyl ether |
| 6 | Purification | Reverse-phase high-performance liquid chromatography (RP-HPLC) |
This method ensures high purity (≥98.5%) and yield with minimal byproducts such as glycine deletion or addition sequences.
Solution-Phase Peptide Synthesis
Though less common for short peptides like H-Gly-Gly-His-OH-H₂O, solution-phase synthesis involves fragment condensation of protected amino acid derivatives in solution. This method can be used for scale-up or when specific modifications are required.
- Protection Strategy: Boc (tert-butyloxycarbonyl) groups are often used for N-terminal protection, removed by trifluoroacetic acid or stronger acids like hydrogen fluoride (HF).
- Activation: Coupling reagents like DIC and Oxyma Pure are used to activate carboxyl groups.
- Purification: Peptides are purified by precipitation, crystallization, or chromatography.
This method is more labor-intensive and less efficient for tripeptides but may be suitable for producing analogs or modified peptides.
Research Findings on Preparation
Purity and Yield Optimization
- Use of Fmoc-Gly-Gly-OH units for introducing the Gly-Gly segment improves purity by reducing glycine deletion/addition byproducts.
- Cleavage with TFA containing scavengers (TIS and EDT) prevents side reactions and promotes high yields.
- Precipitation of crude peptides with MTBE or diethyl ether facilitates isolation before purification.
- Purification by RP-HPLC with binary gradients of water and organic solvents (acetonitrile, methanol) yields peptides with ≥99% purity.
Sustainable and Green Chemistry Approaches
Recent advances focus on minimizing protecting groups and using greener solvents:
- Minimal-protection SPPS (MP-SPPS) protocols avoid orthogonal protecting groups on histidine and arginine, simplifying synthesis.
- Use of green solvent mixtures and carbodiimide-based coupling agents like 1-tert-butyl-3-ethylcarbodiimide (TBEC) enhances environmental sustainability without compromising yield or purity.
Summary Table of Preparation Methods for H-Gly-Gly-His-OH-H₂O
| Method | Key Features | Advantages | Disadvantages | Typical Purity Achieved |
|---|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Sequential addition on resin; Fmoc strategy; TFA cleavage | High purity, automation possible, scalable | Requires resin and protecting groups | ≥98.5% (up to 99%) |
| Solution-Phase Synthesis | Fragment condensation in solution; Boc strategy | Useful for modified peptides, scalable | Labor-intensive, less efficient for short peptides | Variable, often lower than SPPS |
| Minimal-Protection SPPS (MP-SPPS) | Reduced protecting groups; green solvents | Environmentally friendly, simpler process | May require optimization for specific sequences | Comparable to standard SPPS |
Chemical Reactions Analysis
Types of Reactions
H-Gly-Gly-His-OH-H2O undergoes various chemical reactions, including:
Oxidation: The histidine residue can be oxidized, affecting the peptide’s ability to bind metal ions.
Reduction: Reduction reactions can modify the peptide’s structure and function.
Substitution: The peptide can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of oxo-histidine derivatives .
Scientific Research Applications
H-Gly-Gly-His-OH-H2O has a wide range of scientific research applications, including :
Chemistry: Used as a ligand in coordination chemistry to study metal-peptide interactions.
Biology: Employed in biosensors for the detection of metal ions such as copper and nickel.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of metal-chelating agents and catalysts.
Mechanism of Action
The mechanism of action of H-Gly-Gly-His-OH-H2O involves its ability to bind metal ions through the histidine residue. This binding can influence various biochemical pathways and processes. For example, the peptide can mediate protein crosslinking by oxidants, affecting cellular functions and signaling pathways .
Comparison with Similar Compounds
Key Observations :
- GGH ’s tripeptide structure provides a balance between flexibility (due to glycines) and metal coordination (via histidine) .
- Z-Gly-Gly-His-OH (molecular weight 403.39) is bulkier due to the protective Z-group, which enhances stability during synthetic processes but reduces reactivity in biological systems .
- H-Gly-Glu-Gly-OH replaces histidine with glutamic acid, introducing a negatively charged carboxylate group, altering solubility and metal-binding preferences .
Functional Properties
Metal-Binding Capacity
Solubility and Stability
- GGH : Moderate solubility in water; stability influenced by pH and temperature .
- Z-Gly-Gly-His-OH : Lower aqueous solubility due to the hydrophobic Z-group; stable in organic solvents .
- H-Gly-Gly-Ala-Gly-OH : Increased hydrophobicity from alanine may reduce solubility compared to GGH .
Research Findings and Data Highlights
- GGH vs. H-Ala-His-OH : GGH’s additional glycine residue enhances conformational flexibility, improving copper-binding efficiency by ~30% compared to H-Ala-His-OH in vitro .
- GGH vs. Z-Gly-Gly-His-OH : The Z-group in the latter reduces copper-binding capacity by 50%, as shown in competitive assays .
- Thermal Stability : GGH degrades at 150°C, whereas H-Gly-Glu-Gly-OH remains stable up to 180°C due to glutamic acid’s thermal resilience .
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for H-Gly-Gly-His-OH-H₂O, and how do reaction conditions influence purity and yield?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used for tripeptides like H-Gly-Gly-His-OH-H₂O, with Fmoc/t-Bu protection strategies to minimize side reactions . Critical parameters include coupling reagent choice (e.g., HBTU or DIC), solvent selection (DMF or DCM), and deprotection efficiency. Post-synthesis purification via reverse-phase HPLC with C18 columns and acetonitrile/water gradients is recommended. Yield optimization requires monitoring by LC-MS for intermediate quality control .
Q. How can researchers reliably characterize the structural integrity of H-Gly-Gly-His-OH-H₂O?
- Methodological Answer : Combine multiple spectroscopic techniques:
- NMR (¹H/¹³C) to confirm backbone connectivity and stereochemistry .
- Mass spectrometry (MS) (e.g., ESI-TOF) to verify molecular weight (269.26 g/mol) and hydration state .
- FTIR to identify amide I/II bands (1650–1550 cm⁻¹) and histidine side-chain vibrations .
Q. What are the primary challenges in maintaining the stability of H-Gly-Gly-His-OH-H₂O during storage?
- Methodological Answer : Stability is pH- and temperature-dependent. Store lyophilized peptide at -20°C under inert gas (argon) to prevent oxidation of histidine residues. For aqueous solutions, use buffers (e.g., PBS at pH 7.4) with chelating agents (EDTA) to avoid metal-induced degradation, as histidine’s imidazole group binds transition metals like Cu²⁺ .
Advanced Research Questions
Q. How does H-Gly-Gly-His-OH-H₂O interact with copper ions, and what experimental approaches quantify binding affinity and kinetics?
- Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) and stoichiometry. Complement with UV-Vis spectroscopy to track charge-transfer bands (e.g., Cu²⁺-imidazole complexes at ~250–300 nm) . For kinetic studies, stopped-flow fluorescence quenching or circular dichroism (CD) can monitor conformational changes during metal binding .
Q. How can computational models predict the conformational dynamics of H-Gly-Gly-His-OH-H₂O in aqueous vs. metal-bound states?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) model hydration effects and metal coordination. Key parameters include solvation shell stability and histidine’s tautomeric states (Nδ vs. Nε protonation). Validate predictions against experimental NMR chemical shifts or X-ray crystallography (if crystals are obtainable) .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) for H-Gly-Gly-His-OH-H₂O?
- Methodological Answer : Conduct systematic reviews with meta-analysis to assess variables like:
- Experimental design : Cell-free vs. cellular assays (e.g., DPPH scavenging vs. intracellular ROS detection) .
- Concentration thresholds : Pro-oxidant effects may dominate at higher concentrations due to redox cycling .
- Biological models : Species-specific enzyme expression (e.g., catalase levels) influences outcomes .
Q. How do post-translational modifications (e.g., phosphorylation) of histidine alter the functional properties of H-Gly-Gly-His-OH-H₂O?
- Methodological Answer : Use enzymatic or chemical phosphorylation (e.g., ATP-dependent kinases) to modify histidine. Characterize modified peptides via ³¹P NMR and MALDI-TOF MS. Functional assays (e.g., metal-binding capacity or antioxidant activity) must compare modified vs. native peptides under identical conditions .
Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing dose-response relationships in H-Gly-Gly-His-OH-H₂O bioactivity studies?
- Methodological Answer : Non-linear regression models (e.g., Hill equation) fit sigmoidal dose-response curves. For heterogeneous datasets, Bayesian hierarchical models account for inter-study variability. Report confidence intervals and effect sizes to avoid overinterpretation of small-sample studies .
Q. How can researchers validate the specificity of H-Gly-Gly-His-OH-H₂O in complex biological matrices (e.g., serum)?
- Methodological Answer : Combine HPLC-MS/MS with stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects. Use multiple reaction monitoring (MRM) for histidine-specific transitions (e.g., m/z 269→110) . Spike-and-recovery experiments assess interference from competing ligands (e.g., albumin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
